molecular formula C13H14N2O B12897169 1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 70400-97-4

1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B12897169
CAS No.: 70400-97-4
M. Wt: 214.26 g/mol
InChI Key: WSWGBAXEVIRMAC-UHFFFAOYSA-N
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Description

1-(5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone is an organic compound with a complex structure that includes a pyrrole ring substituted with an aminophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone typically involves the reaction of 2-aminophenyl ketones with pyrrole derivatives. One common method includes the use of acetic anhydride or triphosgene to facilitate the formation of the pyrrole ring . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminophenyl)ethanone: A simpler analog with similar functional groups but lacking the pyrrole ring.

    2-Acetylphenylamine: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness

1-(5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone is unique due to its combination of a pyrrole ring and an aminophenyl group, which imparts distinct chemical and biological properties

Biological Activity

1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one, a compound featuring a pyrrole ring and an aminophenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.

  • Molecular Formula : C13_{13}H14_{14}N2_2O
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 70400-97-4
  • IUPAC Name : 1-[5-(2-aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

Synthesis

The synthesis of 1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone typically involves the reaction of 2-aminophenyl ketones with pyrrole derivatives. This process can utilize acetic anhydride or triphosgene to facilitate the formation of the pyrrole ring, optimizing for both yield and purity in laboratory and industrial settings.

Antimicrobial Properties

Research indicates that compounds structurally related to 1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone exhibit significant antimicrobial activity. A study evaluated various pyrrolidine derivatives, showing that certain analogs demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.0039S. aureus
Compound B0.0195E. coli
Compound C0.0048Bacillus mycoides

Anticancer Activity

The anticancer potential of 1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone has been explored through various in vitro studies. The compound has shown promising results in inhibiting cell proliferation in cancer cell lines, particularly through mechanisms involving microtubule destabilization, leading to apoptosis in tumor cells .

In a comparative study, several derivatives were tested against human cancer cell lines, revealing significant cytotoxicity with IC50_{50} values indicating effective concentrations for therapeutic application.

Cell LineIC50_{50} (µM)
Lung Cancer (A549)1.48
Breast Cancer (MCF7)0.33

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The aminophenyl moiety is particularly significant as it can modulate enzyme activities, potentially leading to altered cellular responses that inhibit growth or induce apoptosis .

Case Studies

Several case studies have documented the effects of this compound on various cancer models:

  • In Vivo Studies : In murine models inoculated with leukemic cells, treatment with related compounds resulted in prolonged survival rates, suggesting effective systemic anticancer activity.
  • Cell Line Studies : A study highlighted the efficacy of the compound against colorectal carcinoma (HCT-116), demonstrating its potential as a lead compound for further development in anticancer therapies .

Properties

CAS No.

70400-97-4

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-[5-(2-aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H14N2O/c1-8-11(9(2)16)7-13(15-8)10-5-3-4-6-12(10)14/h3-7,15H,14H2,1-2H3

InChI Key

WSWGBAXEVIRMAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C2=CC=CC=C2N)C(=O)C

Origin of Product

United States

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